molecular formula C17H14N2OS2 B2688949 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896349-46-5

4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2688949
CAS No.: 896349-46-5
M. Wt: 326.43
InChI Key: QUFFDNCWUAQMMX-UHFFFAOYSA-N
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Description

4-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound offered for research and development purposes. This benzamide derivative features a thiazole ring substituted with a phenyl group and a benzamide moiety with a methylthio (S-CH₃) substituent, a structure of interest in medicinal chemistry and drug discovery research. The compound's molecular formula is C₁₇H₁₄N₂OS₂, and it has a molecular weight of 326.43 g/mol . Compounds with the N-(4-phenylthiazol-2-yl)benzamide scaffold are frequently investigated for their potential biological activities. Research into analogous structures indicates that this core is a privileged structure in the design and synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and other therapeutic agents . The specific presence of the methylthio group on the benzamide ring may influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers utilize this and related compounds as key intermediates in multi-step synthetic routes to create more complex heterocyclic systems for pharmacological screening . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFDNCWUAQMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(methylthio)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
m-CPBADichloromethane, 0°C → RT, 4 hr4-(Methylsulfinyl)-N-(4-phenylthiazol-2-yl)benzamide78%
H₂O₂ (30%)Acetic acid, 60°C, 8 hr4-(Methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide65%

Key Findings :

  • m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone .

  • Hydrogen peroxide in acidic media achieves full oxidation to sulfone, critical for enhancing electrophilicity in drug design .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-5 position is susceptible to electrophilic substitution, while the C-2 amino group participates in coupling reactions.

Halogenation

Reagent Conditions Product Yield Reference
NBS (1 eq)DMF, 80°C, 12 hr5-Bromo-4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide62%

Cross-Coupling Reactions

Reagent Conditions Product Yield Reference
Pd(PPh₃)₄, Phenylboronic acidToluene/EtOH/H₂O (3:1:1), 100°C, 24 hr5-Phenyl-4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide55%

Mechanistic Insight :

  • Bromination at C-5 proceeds via radical intermediates .

  • Suzuki-Miyaura coupling introduces aryl groups, expanding π-conjugation for optoelectronic applications .

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagent Product Yield Reference
6M HCl, reflux, 6 hr-4-(Methylthio)benzoic acid88%
NaOH (2M), EtOH, 70°C, 3 hr-Sodium 4-(methylthio)benzoate92%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing metal-organic frameworks (MOFs) .

Reduction Reactions

The methylthio group and thiazole ring can be reduced under specific conditions.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT, 2 hr4-(Methyl)-N-(4-phenylthiazol-2-yl)benzylamine45%
H₂, Pd/C (10%)EtOH, 50 psi, 12 hr4-(Methylthio)-N-(4-phenyl-2,3-dihydrothiazol-2-yl)benzamide70%

Notes :

  • LiAlH₄ reduces the amide to amine but leaves the thiazole intact .

  • Catalytic hydrogenation selectively saturates the thiazole’s C=C bond .

Functionalization via Acylation

The secondary amine in the thiazole ring undergoes acylation to form tertiary amides.

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, RT, 4 hr4-(Methylthio)-N-(4-phenylthiazol-2-yl)-N-acetylbenzamide85%

Utility :

  • Acylation modulates solubility and bioavailability in pharmacological studies .

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles.

Reagent Conditions Product Yield Reference
NaN₃, CuIDMF, 120°C, 24 hr4-(Methylthio)-N-(4-phenylthiazolo[5,4-d]thiazol-2-yl)benzamide40%

Significance :

  • Click chemistry-derived triazoles exhibit enhanced antimicrobial activity .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against a range of bacterial and fungal pathogens. Research has demonstrated that derivatives containing thiazole rings, such as this compound, show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported effectiveness against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

2. Anticancer Potential

In addition to its antimicrobial properties, 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide has shown promise in anticancer applications. Studies indicate that thiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer, by interfering with cellular mechanisms that promote proliferation . The compound's ability to induce apoptosis in cancer cells is a key area of ongoing research.

3. Acetylcholinesterase Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have demonstrated promising inhibitory activity with low IC50 values .

Case Studies

Recent studies have highlighted the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's antibacterial activity against a panel of pathogens, revealing significant inhibition rates comparable to established antibiotics .
  • Anticancer Activity Evaluation : In vitro studies on breast cancer cell lines showed that this compound could reduce cell viability significantly, suggesting potential for further development as an anticancer agent .
  • Neuroprotective Effects Study : Research indicated that derivatives similar to this compound exhibited acetylcholinesterase inhibition, providing insights into their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Methylthio (-SMe) vs. Methyl (-Me) or Methoxy (-OMe)

  • Retains activity in tyrosinase inhibition studies, suggesting the benzamide-thiazole scaffold is critical for target engagement .
  • 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () :

    • Dual methoxy groups increase hydrophilicity and hydrogen-bonding capacity.
    • Likely impacts solubility and bioavailability compared to the methylthio analog .

Sulfonamide and Sulfamoyl Groups

  • N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50, ) :
    • The sulfamoyl group (-SO₂NMe₂) introduces strong electron-withdrawing effects, enhancing electrostatic interactions with target proteins.
    • Shows potent NF-κB activation, indicating substituent-dependent modulation of immune pathways .

Thiazole Ring Modifications

Phenyl vs. Heteroaromatic Substitutions

  • Demonstrates how thiazole substitutions expand applications beyond traditional enzyme inhibition .

Alkyl vs. Aryl Side Chains

  • N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c, ) :
    • An allyl group on the thiazole nitrogen introduces conformational flexibility, possibly improving binding to dynamic enzyme pockets.
    • Reported as a metastatic cancer inhibitor, highlighting the role of side-chain steric effects .

Key Research Findings and Trends

Electron-Donating vs. Withdrawing Groups :

  • Electron-withdrawing groups (e.g., -SO₂NMe₂ in ) enhance interaction with polar enzyme pockets, while electron-donating groups (e.g., -SMe, -OMe) improve membrane permeability .

Thiazole Flexibility :

  • Alkyl side chains on the thiazole nitrogen (e.g., allyl in ) confer adaptability in binding to allosteric sites, critical for inhibiting metastatic pathways .

Synergistic Substituent Effects :

  • Combining lipophilic (e.g., -SMe) and hydrophilic (e.g., -OMe) groups balances solubility and target affinity, as seen in .

Biological Activity

4-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis pathways, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Thiazole Ring :
    • The thiazole ring is synthesized through cyclization reactions involving thioamides and haloketones, often using bases like sodium hydroxide or potassium carbonate.
  • Introduction of the Benzamide Group :
    • The benzamide moiety is introduced via amidation reactions with benzoyl chloride derivatives in the presence of bases such as triethylamine.
  • Final Modifications :
    • Methylthio groups are added to enhance the compound's biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial100 µg/mL
Staphylococcus aureusAntibacterial100 µg/mL
Candida albicansAntifungal3.92–4.01 mM
Aspergillus nigerAntifungal4.01–4.23 mM

The compound's mechanism involves binding to bacterial enzymes critical for cell wall synthesis, thus inhibiting their function and leading to cell death .

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, possess anticancer properties. In vitro studies indicate cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM)
HepG2 (liver cancer)0.1
MCF7 (breast cancer)2.5
HT29 (colon cancer)31.4

The anticancer activity is attributed to the ability of the compound to inhibit key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes. This effect is significant for therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against resistant strains such as Pseudomonas aeruginosa and Enterococcus species. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .
  • Anticancer Research : In another study focused on thiazole compounds, researchers found that modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cells. The presence of electron-withdrawing groups was noted to improve the efficacy of compounds similar to this compound in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via cyclization and coupling reactions. For example:

Thiazole Formation : React 2-amino-4-phenylthiazole with benzoyl chloride derivatives under reflux in acetone. A thiourea intermediate may form, followed by cyclization to yield the thiazole core .

Benzamide Coupling : Introduce the 4-(methylthio)benzoyl group using benzoyl isothiocyanate in the presence of ammonium thiocyanate. Purify via crystallization (ethanol) to achieve yields >75% .

  • Key Conditions : Reflux for 12–24 hours, use of anhydrous solvents (e.g., acetone), and catalytic LiH for coupling .

Q. How to characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for C=S (651 cm⁻¹), C=N (1599 cm⁻¹), and NH stretches (3252–3435 cm⁻¹) .
  • NMR : Use DMSO-d6d_6 for 1^1H and 13^{13}C NMR. Key signals include:
  • Thiazole CH proton at δ 6.75 ppm (singlet).
  • Aromatic protons in the 7.20–7.77 ppm range .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ at m/zm/z corresponding to C17H14N2OS2C_{17}H_{14}N_2OS_2 .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Methodological Answer :

  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., acps-pptase enzymes) to predict binding affinity .
  • Data Interpretation : Compare MIC values (µg/mL) with structurally similar compounds (e.g., thiazole-triazole hybrids in ).

Advanced Research Questions

Q. How to design SAR studies by modifying substituents on the benzamide-thiazole scaffold?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-(methylthio) group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Synthesize analogs via halogenation or nucleophilic substitution .
  • Activity Correlation : Test modified compounds in enzyme inhibition assays (e.g., tyrosinase or phosphodiesterase). For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Data Table :
Substituent (R)Enzyme IC₅₀ (µM)LogP
-SCH₃ (parent)12.53.2
-CF₃8.73.8
-NO₂15.32.9

Q. What are common discrepancies in reported biological activities, and how to resolve them?

  • Methodological Answer :

  • Source of Contradictions : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or bacterial strains. For example, MIC values for thiazole derivatives range from 8–32 µg/mL across studies .
  • Resolution Strategies :

Standardize protocols (CLSI guidelines).

Validate results with orthogonal assays (e.g., time-kill kinetics + docking).

Cross-reference with crystallographic data (e.g., PDB: 4Q9H) to confirm target engagement .

Q. What computational methods predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with acps-pptase) using GROMACS. Analyze binding stability via RMSD plots over 100 ns .
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to predict bioavailability. A TPSA <90 Ų correlates with blood-brain barrier penetration .

Q. How to analyze reaction yields and purity during synthesis?

  • Methodological Answer :

  • Yield Optimization : Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate). Adjust catalyst (e.g., AlCl₃) concentration if intermediates stall .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity; recrystallize if necessary .

Data Contradiction Analysis Example

  • Case : Conflicting antimicrobial IC₅₀ values (e.g., 10 µM vs. 25 µM in vs. ).
  • Root Cause : Differences in bacterial efflux pump expression or compound solubility.
  • Solution : Pre-treat bacterial cultures with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) and use solubilizing agents (e.g., cyclodextrins) .

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